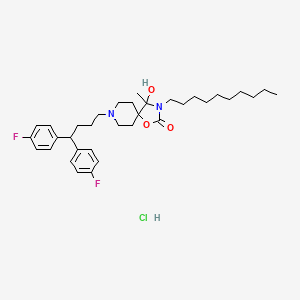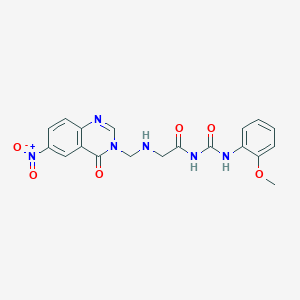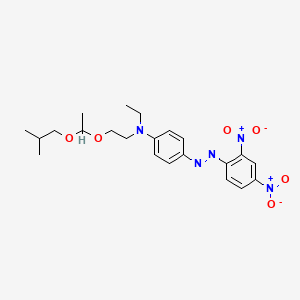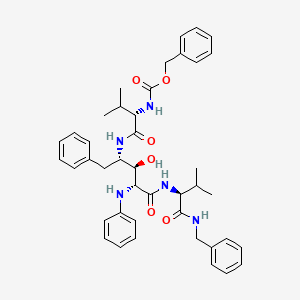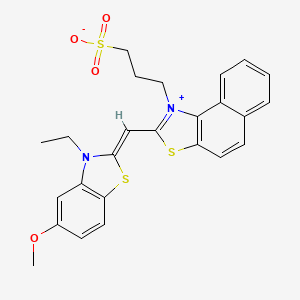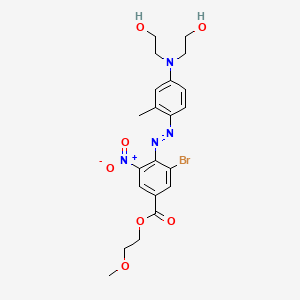
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide is an organic compound with a complex structure It is characterized by the presence of a butanamide backbone with additional functional groups that contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide typically involves an N-acylation reaction. For instance, one method involves reacting 2-aminobenzothiazole with 4-chlorobutanoyl chloride in dichloromethane (CH₂Cl₂) with sodium bicarbonate (NaHCO₃) as a base at room temperature for 8 hours . The resultant product is then purified through crystallization from cold water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Similar in structure but with different functional groups.
1-Butanamine, N-methyl-: Shares a similar butanamide backbone but differs in the attached functional groups.
Uniqueness
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research.
特性
CAS番号 |
82023-69-6 |
|---|---|
分子式 |
C13H26N2O2 |
分子量 |
242.36 g/mol |
IUPAC名 |
4-(butanoylamino)-N-butyl-2-methylbutanamide |
InChI |
InChI=1S/C13H26N2O2/c1-4-6-9-15-13(17)11(3)8-10-14-12(16)7-5-2/h11H,4-10H2,1-3H3,(H,14,16)(H,15,17) |
InChIキー |
HXLDUVJCVGTDSY-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C(C)CCNC(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






